molecular formula C24H28N2O3 B6009571 N-[2-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide

N-[2-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide

Cat. No.: B6009571
M. Wt: 392.5 g/mol
InChI Key: IMWPZYFDMMBCMG-DUXPYHPUSA-N
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Description

N-[2-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide is a synthetic compound known for its potential therapeutic properties. This compound is characterized by its complex structure, which includes an isoquinoline core, a methoxyphenyl group, and an oxolane carboxamide moiety. It has been studied for its anti-inflammatory and neuroprotective effects, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide involves multiple steps, starting with the preparation of the isoquinoline core. The key steps include:

    Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline structure.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.

    Formation of the Oxolane Carboxamide Moiety: This involves the reaction of an oxolane derivative with a carboxylic acid derivative to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Heck reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the isoquinoline core, potentially converting it to a tetrahydroisoquinoline derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxolane carboxamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its anti-inflammatory properties and ability to inhibit specific signaling pathways.

    Medicine: Potential therapeutic agent for the treatment of neurodegenerative diseases and rheumatoid arthritis.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of the signal transducer and activator of transcription 3 (STAT3) pathway. By inhibiting STAT3 activation, the compound can reduce inflammation and protect against neurodegeneration. It also interacts with other molecular targets such as monoamine oxidase B (MAO-B) and mitogen-activated protein kinase (MAPK), further contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory properties.

    Tetrahydroisoquinoline derivatives: Studied for their neuroprotective effects.

    Quinone derivatives: Known for their role in redox reactions and potential therapeutic applications.

Uniqueness

N-[2-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide is unique due to its combined structural features, which allow it to interact with multiple molecular targets and exhibit a broad range of biological activities. Its ability to inhibit the STAT3 pathway specifically sets it apart from other similar compounds.

Properties

IUPAC Name

N-[2-[(E)-3-(4-methoxyphenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-28-22-10-6-18(7-11-22)4-2-13-26-14-12-19-8-9-21(16-20(19)17-26)25-24(27)23-5-3-15-29-23/h2,4,6-11,16,23H,3,5,12-15,17H2,1H3,(H,25,27)/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWPZYFDMMBCMG-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CCN2CCC3=C(C2)C=C(C=C3)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/CN2CCC3=C(C2)C=C(C=C3)NC(=O)C4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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